N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine (CAS 190604-92-3), commonly designated as Acetamiprid-N-desmethyl or IM-2-1, is the primary desmethyl metabolite of the neonicotinoid insecticide acetamiprid. In analytical chemistry, environmental monitoring, and food safety testing, it is procured as a high-purity reference standard to validate liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. Because global regulatory frameworks—such as the EU maximum residue limits (MRLs) for agricultural products—mandate the quantification of both the parent compound and its specific degradation products, laboratories must secure traceable standards of this exact metabolite. Procurement of this compound ensures robust method validation, accurate multi-residue screening, and compliance with stringent environmental and toxicological mass balance requirements [1].
In regulated quantitative workflows, substituting N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine with its parent compound or generic class-level metabolites is analytically invalid. The parent acetamiprid and its desmethyl metabolite possess distinct retention times, ionization efficiencies, and mass-to-charge (m/z) ratios; relying solely on the parent compound for calibration systematically underestimates total environmental or agricultural exposure. Furthermore, while generic neonicotinoid degradation products like 6-chloronicotinic acid (6-CNA) are shared across multiple pesticides (e.g., imidacloprid, thiacloprid), this specific desmethyl metabolite provides exact source attribution for acetamiprid. Consequently, procurement of the exact unlabeled standard is mandatory to establish absolute calibration curves and prevent false-negative reporting in complex matrices [1].
In LC-MS/MS multi-residue workflows, N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine is quantified using distinct Multiple Reaction Monitoring (MRM) transitions compared to its parent compound. The absence of the N-methyl group yields a precursor ion of m/z 209 (typically [M+H]+ 209.1), whereas the parent acetamiprid exhibits a precursor ion of m/z 223.1. While both share a common product ion at m/z 126.0, the 14 Da mass shift ensures baseline chromatographic and mass-spectral separation, eliminating cross-talk during rapid screening [1].
| Evidence Dimension | Precursor Ion Mass-to-Charge Ratio (m/z) |
| Target Compound Data | m/z 209.1 ([M+H]+) |
| Comparator Or Baseline | Acetamiprid (Parent): m/z 223.1 ([M+H]+) |
| Quantified Difference | 14 Da mass shift |
| Conditions | Electrospray ionization positive mode (ESI+) in LC-MS/MS |
Ensures accurate, interference-free quantification of the metabolite without signal overlap from the parent pesticide in complex biological or agricultural matrices.
For human and animal biomonitoring, N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine serves as a highly specific biomarker for acetamiprid exposure. In contrast, the downstream metabolite 6-chloronicotinic acid (6-CNA) is a generic degradation product shared by at least five different neonicotinoids. Clinical and toxicological studies demonstrate that while 6-CNA indicates broad class-level exposure, quantifying the specific desmethyl metabolite (detectable at LODs as low as 0.005 ng/mL) is strictly required to definitively trace the exposure back to acetamiprid [1].
| Evidence Dimension | Exposure Source Specificity |
| Target Compound Data | Specific to Acetamiprid only |
| Comparator Or Baseline | 6-CNA: Shared among ≥5 neonicotinoids |
| Quantified Difference | Absolute specificity vs. class-level ambiguity |
| Conditions | Urinary biomarker screening via UHPLC-HRMS |
Crucial for toxicologists and epidemiologists who must pinpoint the exact chemical origin of pesticide exposure rather than just the structural class.
During conventional wastewater treatment, the parent compound acetamiprid undergoes approximately 53% degradation in aeration basins, converting largely into N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine. Crucially, mass balance assessments reveal that this desmethyl metabolite exhibits 0% removal during subsequent chlorination processes (at a 2.5 mg/L chlorine dosage), persisting in secondary effluents at average concentrations of 1.3 ng/L while the parent compound continues to degrade [1].
| Evidence Dimension | Degradation during chlorination |
| Target Compound Data | 0% removal (highly persistent) |
| Comparator Or Baseline | Acetamiprid (Parent): Susceptible to upstream aeration loss (~53%) |
| Quantified Difference | Metabolite resists oxidative water treatment, outlasting the parent |
| Conditions | Municipal wastewater treatment (aeration followed by 2.5 mg/L chlorination) |
Mandates the inclusion of this analytical standard in environmental assays to prevent severe underestimation of neonicotinoid pollution in aquatic ecosystems.
In validated quantitative methods, the unlabeled N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine standard is strictly required to generate the multi-point calibration curve (e.g., 0.1 to 6.0 ng/mL). While isotope-labeled analogs (such as the 13C, d3 variant) are essential internal standards spiked to correct for matrix suppression, they cannot establish the absolute instrument response factor. The unlabeled standard provides the definitive baseline for calculating the Limit of Quantification (LOQ) and recovery efficiencies, which typically range from 70% to 120% in complex matrices[1].
| Evidence Dimension | Role in Quantitative Assay |
| Target Compound Data | Establishes absolute calibration curve and response factor |
| Comparator Or Baseline | Isotope-labeled analog: Corrects for matrix effects only |
| Quantified Difference | Orthogonal and complementary analytical functions |
| Conditions | Regulated LC-MS/MS residue analysis |
Procurement of the unlabeled target compound is a strict regulatory requirement for accredited analytical laboratories to quantify absolute concentrations.
Procured by food safety laboratories to comply with EU and global Maximum Residue Limits (MRLs), which legally define acetamiprid residue as the sum of the parent compound and its IM-2-1 metabolite .
Essential for tracking the persistent degradation products of neonicotinoids in municipal effluents and agricultural runoff, particularly where the parent compound has already degraded due to aeration or chlorination .
Applied as a highly specific urinary biomarker in epidemiological and toxicological studies to trace human or animal exposure directly to acetamiprid, avoiding the ambiguity of generic metabolites like 6-CNA .
Acute Toxic;Irritant